molecular formula C26H24P2 B154495 1,2-Bis(diphenylphosphino)ethane CAS No. 1663-45-2

1,2-Bis(diphenylphosphino)ethane

Cat. No.: B154495
CAS No.: 1663-45-2
M. Wt: 398.4 g/mol
InChI Key: QFMZQPDHXULLKC-UHFFFAOYSA-N
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Description

1,2-Bis(diphenylphosphino)ethane is a bidentate ligand commonly used in coordination chemistry. It is known for its ability to form stable complexes with transition metals, making it a valuable compound in various catalytic processes. The molecular formula of this compound is (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂, and it has a molecular weight of 398.42 g/mol .

Preparation Methods

1,2-Bis(diphenylphosphino)ethane can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with 1,2-dibromoethane in the presence of a base such as sodium or potassium . The reaction typically proceeds as follows:

2(C6H5)2PH+BrCH2CH2Br+2Na(C6H5)2PCH2CH2P(C6H5)2+2NaBr+H22 (C₆H₅)₂PH + BrCH₂CH₂Br + 2 Na → (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ + 2 NaBr + H₂ 2(C6​H5​)2​PH+BrCH2​CH2​Br+2Na→(C6​H5​)2​PCH2​CH2​P(C6​H5​)2​+2NaBr+H2​

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1,2-Bis(diphenylphosphino)ethane undergoes various chemical reactions, primarily due to its role as a ligand in coordination chemistry. Some of the key reactions include:

    Oxidation: this compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other ligands. This is often observed in metal-catalyzed reactions.

    Coordination: this compound forms stable complexes with transition metals such as palladium, platinum, and nickel.

Scientific Research Applications

1,2-Bis(diphenylphosphino)ethane has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,2-Bis(diphenylphosphino)ethane can be compared with other similar bidentate ligands, such as:

This compound is unique due to its balance of steric and electronic properties, making it versatile in various catalytic applications.

Properties

IUPAC Name

2-diphenylphosphanylethyl(diphenyl)phosphane
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InChI

InChI=1S/C26H24P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2
Source PubChem
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InChI Key

QFMZQPDHXULLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
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Molecular Formula

C26H24P2
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DSSTOX Substance ID

DTXSID2061858
Record name Phosphine, 1,2-ethanediylbis[diphenyl-
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Molecular Weight

398.4 g/mol
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Physical Description

White to off-white crystals; [Acros Organics MSDS]
Record name Bis(1,2-diphenylphosphino)ethane
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CAS No.

1663-45-2
Record name 1,2-Bis(diphenylphosphino)ethane
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Record name Bis(diphenylphosphine)ethane
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Record name 1,2-Bis(diphenylphosphino)ethane
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Record name Phosphine, 1,1'-(1,2-ethanediyl)bis[1,1-diphenyl-
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Record name Phosphine, 1,2-ethanediylbis[diphenyl-
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Record name Bis(1,2-diphenylphosphino)ethane
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Record name 1,2-BIS(DIPHENYLPHOSPHINO)ETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ethylenebis(diphenylphosphine)?

A1: Ethylenebis(diphenylphosphine) has the molecular formula C26H24P2 and a molecular weight of 398.43 g/mol.

Q2: Are there any spectroscopic data available for DPPE?

A2: Yes, several papers mention spectroscopic characterization of DPPE and its complexes. For example, IR spectra are reported for a series of DPPE-coordinated d8-metal tetrasulfide complexes. [] Additionally, 1H NMR and 31P NMR data are used to analyze DPPE complexes with copper(I) and silver(I) ions. [, ]

Q3: Is DPPE sensitive to air and light?

A3: Yes, DPPE is air and light sensitive. It's recommended to store it under nitrogen or argon for prolonged stability. []

Q4: What type of catalyst is DPPE commonly used for?

A4: DPPE, particularly its palladium(0) complex, [Pd(DPPE)2], is widely recognized as a homogeneous catalyst in various organic reactions. []

Q5: What is the role of [Pd(DPPE)2] in allylic substitution reactions?

A5: [Pd(DPPE)2] effectively catalyzes allylic substitution reactions. Its slow dissociation rate contributes to good stereoselectivity, making it advantageous for reactions involving bulky substrates. []

Q6: Are there other notable catalytic applications of DPPE complexes?

A6: Yes, an iron(0) complex containing DPPE, Fe(DPPE)2·C2H2, catalyzes the addition of ethylene to butadiene, yielding a mixture of 1,4-hexadiene isomers. The selectivity towards 1-cis-4-hexadiene is significantly enhanced by adding Lewis acids like diethylaluminum chloride. []

Q7: Has computational chemistry been employed to study DPPE and its complexes?

A7: Time-Dependent Density Functional Theory (TD-DFT) calculations were utilized to study the electronic structure and optical properties of ruthenium(III) complexes with DPPE and phenylcyanamide ligands. These calculations provided valuable insights into the oxidation behavior and near-IR absorption properties of these complexes. []

Q8: How do structural modifications of DPPE affect its coordination behavior?

A8: Replacing the phenyl groups in DPPE with bulkier cyclohexyl groups, as in 1,2-ethylenebis(dicyclohexylphosphine), influences the coordination geometry and solution dynamics of lanthanide complexes. [] This highlights the impact of steric factors on ligand coordination.

Q9: How does the presence of oxygen affect DPPE?

A9: DPPE can undergo oxidation in the presence of oxygen. In a study involving the reaction of bis(1,3-diphenylpropane-1,3-dionato)cobalt(II) with DPPE, an unexpected oxidation of DPPE to ethylenebis(diphenylphosphine oxide) occurred, leading to the formation of a coordination polymer. []

Q10: What analytical techniques are commonly used to characterize DPPE and its complexes?

A10: Various analytical techniques are employed to study DPPE and its complexes. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 31P NMR are widely used to elucidate the structure and dynamics of DPPE complexes in solution. [, , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups and bonding modes present in DPPE complexes, particularly those involving metal-ligand interactions. []
  • X-ray Crystallography: This technique is crucial for determining the solid-state structures of DPPE complexes, offering insights into coordination geometries and bond lengths. [, , , , , ]
  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of DPPE complexes. []
  • Electrochemical Techniques: Cyclic voltammetry (CV) can provide information about the redox properties of DPPE complexes. []

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